

2-Hydroxy-3-nitrobenzaldehyde chemical properties

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Compound of Interest

Compound Name: 2-Hydroxy-3-nitrobenzaldehyde

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An In-depth Technical Guide to the Chemical Properties of **2-Hydroxy-3-nitrobenzaldehyde**
For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-nitrobenzaldehyde, also known as 3-Nitrosalicylaldehyde, is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups on a benzene ring, imparts a unique reactivity profile. This makes it a valuable intermediate and building block in the synthesis of a wide array of more complex molecules, including dyes, agrochemicals, and pharmaceutical compounds such as Schiff bases and various heterocyclic systems.[3][4] This document provides a comprehensive overview of its chemical and physical properties, spectral data, reactivity, and detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

2-Hydroxy-3-nitrobenzaldehyde is typically a dark yellow to brown crystalline solid at room temperature.[4][5][6] The molecule's properties are largely dictated by the interplay of its three functional groups. The hydroxyl group is electron-donating, while the nitro and aldehyde groups are strongly electron-withdrawing, influencing the electronic environment of the aromatic ring and the compound's overall reactivity.

Table 1: Physical and Chemical Properties of **2-Hydroxy-3-nitrobenzaldehyde**

Property	Value	Source(s)
IUPAC Name	2-hydroxy-3-nitrobenzaldehyde	[2][6]
Synonyms	3-Nitrosalicylaldehyde, 3-Nitro-2-hydroxybenzaldehyde	[1][2][4][7]
CAS Number	5274-70-4	[1][6][8]
Molecular Formula	C ₇ H ₅ NO ₄	[6][7]
Molecular Weight	167.12 g/mol	[1][2][7][8]
Appearance	Dark yellow / Yellow to brown powder solid	[4][6]
Melting Point	105 - 113 °C	[5][6][8]
Boiling Point	No information available	[5]
SMILES	<chem>O=Cc1c(O)c(---INVALID-LINK---[O-])ccc1</chem>	[1][6][8]
InChI Key	NUGOTBXFVWXVTE-UHFFFAOYSA-N	[1][2][6][8]

Spectral Data

The structural features of **2-Hydroxy-3-nitrobenzaldehyde** can be confirmed using various spectroscopic techniques. The combination of the aromatic ring and its functional groups gives rise to characteristic signals.

Table 2: Key Spectroscopic Data for **2-Hydroxy-3-nitrobenzaldehyde**

Technique	Characteristic Features
^1H NMR	Expected signals include a deshielded aldehydic proton ($\delta \approx 9.8\text{-}10.5$ ppm), aromatic protons in the region of $\delta \approx 7.0\text{-}8.5$ ppm, and a phenolic hydroxyl proton with a variable chemical shift, often appearing as a broad singlet. [9]
^{13}C NMR	Expected signals include a carbonyl carbon ($\text{C}=\text{O}$) around $\delta \approx 190$ ppm, and aromatic carbons in the range of $\delta \approx 115\text{-}160$ ppm. The carbons attached to the nitro and hydroxyl groups will show characteristic shifts. [2]
IR (cm^{-1})	O-H stretch (phenolic, broad): 3100-3300; Aromatic C-H stretch: 3000-3100; Aldehyde C-H stretch: 2700-2900; $\text{C}=\text{O}$ stretch (aldehyde): 1670-1700; N=O stretch (asymmetric): 1500-1550; Aromatic C=C stretch: 1450-1600; N=O stretch (symmetric): 1330-1370. [9] [10]
UV-Vis	The compound exhibits characteristic absorption maxima in the UV-visible range due to electronic transitions within the aromatic system, which is influenced by the chromophoric aldehyde and nitro groups and the auxochromic hydroxyl group. [7] [10]
Mass Spec	Mass spectrometry data is available, with the molecular ion peak corresponding to its molecular weight. [2] [7]

Chemical Reactivity and Applications

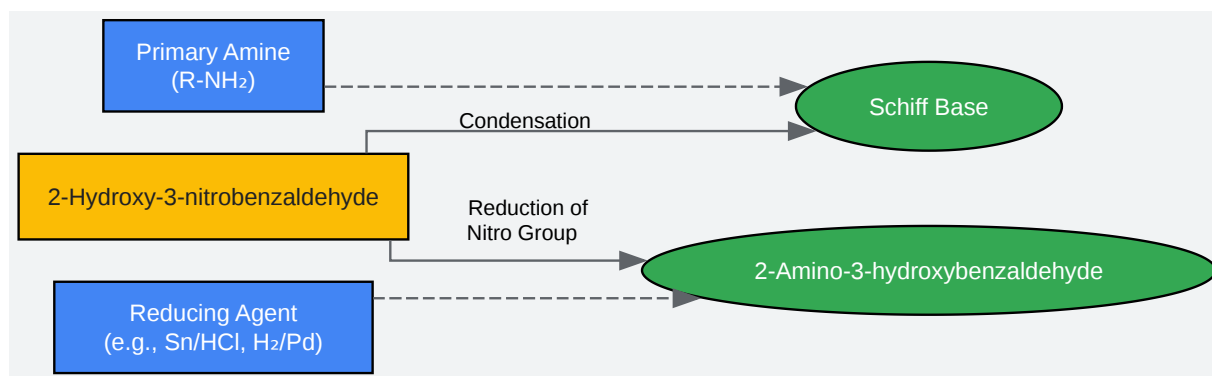
The reactivity of **2-Hydroxy-3-nitrobenzaldehyde** is governed by its three primary functional groups, making it a versatile synthetic intermediate.

- **Aldehyde Group:** This group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), which are

widely studied in medicinal chemistry for their biological activities.[3]

- Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation opens pathways to a diverse array of heterocyclic compounds and other functionalized molecules, significantly expanding its synthetic utility.[3]
- Aromatic Ring: The hydroxyl and aldehyde groups direct electrophilic aromatic substitution. The molecule can be used in reactions like the synthesis of 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine.[1][8]

Due to these reactive sites, the compound is a key starting material for synthesizing molecules with potential antimicrobial and anticancer properties.[11]



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Caption: Key reactivity pathways of **2-Hydroxy-3-nitrobenzaldehyde**.

Experimental Protocols

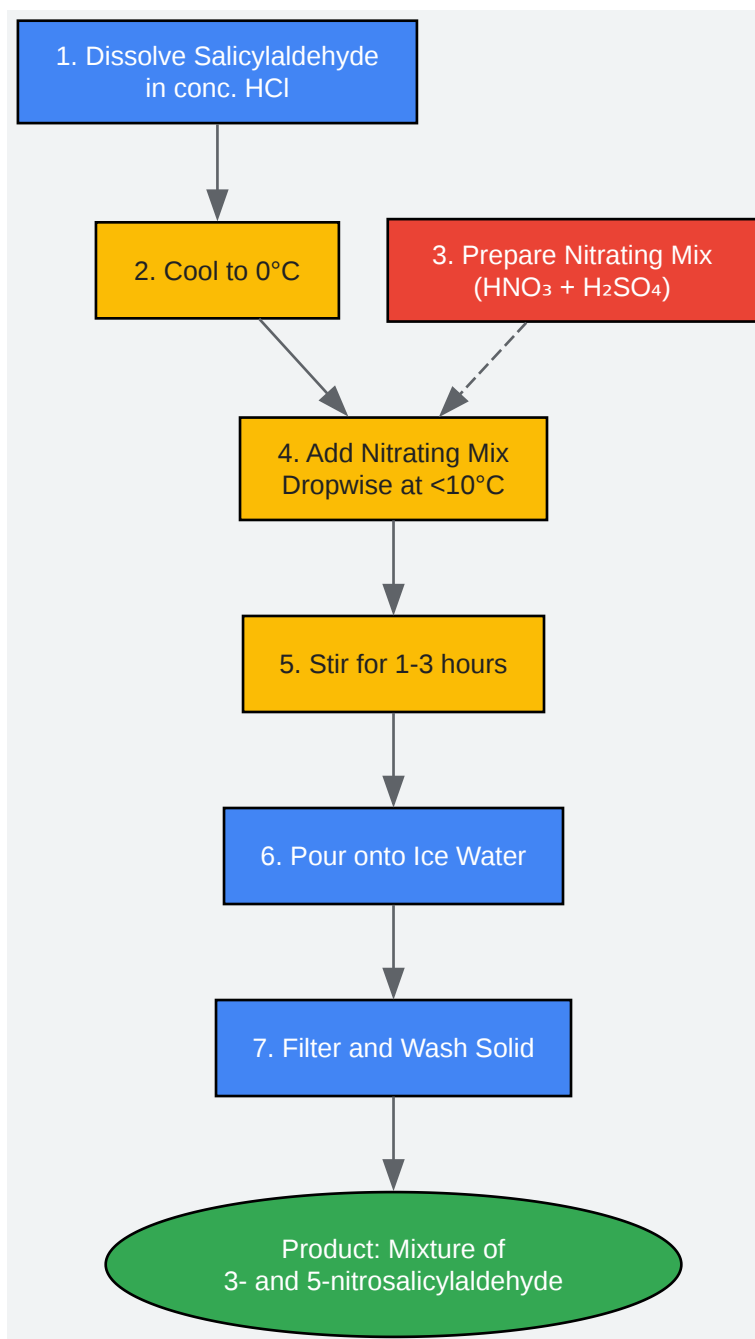
Synthesis via Nitration of Salicylaldehyde

A common method for preparing **2-Hydroxy-3-nitrobenzaldehyde** involves the direct electrophilic nitration of salicylaldehyde. This reaction typically yields a mixture of isomers, primarily 3-nitro and 5-nitrosalicylaldehyde, which requires subsequent purification.[12]

Methodology:

- Preparation of Starting Material: A mixture of salicylaldehyde (1.0 eq) and concentrated hydrochloric acid is prepared in a flask suitable for cooling.[12]

- Cooling: The flask is placed in an ice-salt bath to cool the mixture to 0 °C with continuous stirring.[\[12\]](#)
- Preparation of Nitrating Agent: A nitrating mixture is carefully prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., in a 1:2 ratio) while cooling to maintain a low temperature.[\[12\]](#)
- Nitration Reaction: The cold nitrating mixture is added dropwise to the stirred salicylaldehyde solution over 20-30 minutes, ensuring the reaction temperature is kept at or below 10 °C.[\[3\]](#)
[\[12\]](#)
- Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1-3 hours at a low temperature or at room temperature to allow the reaction to proceed to completion.[\[3\]](#)[\[12\]](#) Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: The reaction mixture is then slowly poured onto a large volume of crushed ice and water.[\[3\]](#)[\[12\]](#)
- Isolation: The resulting solid precipitate, a mixture of 3- and 5-nitrosalicylaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried.[\[12\]](#)
- Purification: Separation of the **2-Hydroxy-3-nitrobenzaldehyde** isomer from the mixture requires chromatographic techniques such as column chromatography.



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Caption: Workflow for the synthesis of nitrosalicylaldehyde isomers.

Protocols for Spectroscopic Characterization

The following are general protocols for analyzing the purified product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Hydroxy-3-nitrobenzaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[\[10\]](#)
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer, using a sufficient number of scans to achieve a high signal-to-noise ratio.
[\[10\]](#)
- Infrared (IR) Spectroscopy
 - Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.[\[10\]](#)
 - Data Acquisition: Collect the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[\[10\]](#)
 - Data Processing: Perform a background subtraction before processing the interferogram to obtain the final infrared spectrum.[\[10\]](#)
- Ultraviolet-Visible (UV-Vis) Spectroscopy
 - Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a UV-transparent solvent such as ethanol or methanol.[\[10\]](#)
 - Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.[\[10\]](#)

Safety and Handling

2-Hydroxy-3-nitrobenzaldehyde requires careful handling due to its hazardous properties.[\[5\]](#)

- Health Hazards: The compound is known to cause skin irritation and serious eye irritation.[\[1\]](#) It may also cause respiratory irritation upon inhalation of dust.[\[1\]](#)[\[5\]](#) It is classified as harmful if swallowed.
- Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a dust mask (e.g., N95).^[1]^[5]
- Hygiene: Wash face, hands, and any exposed skin thoroughly after handling.^[5]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.^[5]
 - Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.^[5]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.^[5]
 - Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.^[5]
- Storage: Store in a cool, well-ventilated place.^[5] Keep the container tightly closed. Some suppliers recommend storage at 0-8 °C.^[4]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.^[5]

Conclusion

2-Hydroxy-3-nitrobenzaldehyde is a highly functionalized aromatic aldehyde with significant utility in organic synthesis. Its distinct physical properties and the versatile reactivity of its aldehyde, nitro, and hydroxyl groups make it a valuable precursor for developing novel compounds in the pharmaceutical and material science sectors. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.

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